In-Depth Technical Guide: (S)-Tetrahydrofuran-2-carbonitrile – Structural Analysis, Synthesis, and Applications
In-Depth Technical Guide: (S)-Tetrahydrofuran-2-carbonitrile – Structural Analysis, Synthesis, and Applications
Introduction
(S)-Tetrahydrofuran-2-carbonitrile is a highly versatile chiral building block utilized extensively in the asymmetric synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals. Featuring a saturated five-membered oxolane ring with a cyano group at the C2 position, its precise stereochemistry dictates its utility in drug development. This whitepaper provides a rigorous examination of its chemical identity, structural logic, and field-proven synthetic methodologies, designed for researchers and drug development professionals.
Chemical Identity and Quantitative Data
The chemical identity of tetrahydrofuran-2-carbonitrile often presents a point of confusion in commercial databases regarding its enantiomeric CAS registry numbers. The pure (S)-enantiomer is strictly registered under CAS number 539820-24-1 1[1]. Conversely, the (R)-enantiomer and sometimes the racemic mixtures are frequently associated with CAS 164472-78-0 2[2].
Table 1: Physicochemical Properties of (S)-Tetrahydrofuran-2-carbonitrile
| Property | Value |
| IUPAC Name | (2S)-tetrahydrofuran-2-carbonitrile |
| CAS Number | 539820-24-1 |
| Molecular Formula | C5H7NO |
| Molecular Weight | 97.12 g/mol |
| Topological Polar Surface Area (TPSA) | 33.0 Ų |
| Exact Mass | 97.05276 Da |
| Stereocenter Configuration | (S) at C2 |
| Appearance | Colorless to light yellow liquid |
Structural Elucidation & Stereochemistry
The core structure of (S)-tetrahydrofuran-2-carbonitrile consists of a tetrahydrofuran (THF) ring substituted at the alpha position (C2) with a nitrile (-C≡N) group. The presence of the oxygen atom in the ring significantly alters the electronic environment, making the C2 position susceptible to functionalization while demanding strict stereochemical control.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To establish the (S) configuration at the C2 chiral center, we apply the CIP rules to the four substituents:
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-O- (Ring Oxygen): Highest atomic number (O = 8), Priority 1.
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-C≡N (Cyano Group): The carbon is treated as being bonded to three nitrogen atoms, Priority 2.
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-CH2- (Ring Carbon C3): Bonded to one carbon and two hydrogens, Priority 3.
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-H (Hydrogen): Lowest atomic number (H = 1), Priority 4.
For the (S)-enantiomer, with the lowest priority group (Hydrogen) pointing away from the viewer, the sequence from Priority 1 → 2 → 3 traces a counterclockwise direction.
CIP Priority Logic for (S)-Tetrahydrofuran-2-carbonitrile.
Experimental Methodology: Dehydration Synthesis
A highly reliable method for synthesizing (S)-tetrahydrofuran-2-carbonitrile is the dehydration of (S)-tetrahydrofuran-2-carboxamide. This route is preferred because it avoids the harsh basic conditions that typically lead to racemization at the alpha-chiral center, thereby preserving the enantiomeric excess (ee) 3[3].
Causality in Experimental Design
We utilize Phosphorus Oxychloride (POCl3) as the dehydrating agent. POCl3 activates the amide carbonyl oxygen, forming a Vilsmeier-type intermediate that undergoes elimination to yield the nitrile. Pyridine is used as a non-nucleophilic base to neutralize the HCl byproduct, preventing acid-catalyzed ring opening of the THF moiety.
Step-by-Step Protocol
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Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of (S)-tetrahydrofuran-2-carboxamide in 50 mL of anhydrous dichloromethane (DCM).
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Base Addition: Add 25.0 mmol of anhydrous pyridine to the solution and cool the mixture to 0 °C using an ice-water bath.
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Activation: Dropwise, add 12.0 mmol of POCl3 over 15 minutes. Crucial Step: The slow addition controls the exothermic Vilsmeier intermediate formation, preventing localized heating that could induce racemization.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 4 hours. Monitor the complete consumption of the amide via TLC (Ethyl Acetate/Hexane 1:1).
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Quenching & Workup: Carefully quench the reaction by pouring it over 50 g of crushed ice. Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL).
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Washing: Wash the combined organic layers with saturated aqueous NaHCO3 (30 mL) to remove residual acid, followed by brine (30 mL).
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Drying & Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo at 30 °C to yield the crude product.
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Purification: Purify via flash column chromatography (petroleum ether/Et2O 4:1) to isolate (S)-tetrahydrofuran-2-carbonitrile as a colorless oil.
Synthetic Workflow for the Dehydration of (S)-Tetrahydrofuran-2-carboxamide.
Analytical Validation & Self-Validating Systems
To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system where the output is rigorously verified against expected stereochemical and structural benchmarks.
Enantiomeric Excess (ee) Determination
The optical purity must be confirmed via Chiral High-Performance Liquid Chromatography (HPLC). Using a Chiralcel OD-H column (0.46 × 25 cm) with a mobile phase of heptane/isopropanol, the (S) and (R) enantiomers exhibit distinct retention times. The presence of a single peak corresponding to the (S)-enantiomer (typically >98% ee) validates that the dehydration conditions successfully prevented racemization.
NMR Spectroscopy
Structural integrity is confirmed via ^1H and ^13C NMR (500 MHz, CDCl3). The characteristic shift for the alpha-proton (C2-H) appears as a doublet of doublets around δ = 4.71 ppm (J=7.1, 4.6 Hz), reflecting its coupling with the adjacent diastereotopic protons at C3. The nitrile carbon (-C≡N) is distinctly visible in the ^13C NMR spectrum at approximately δ = 119.5 ppm, while the oxygen-bearing C2 carbon appears at δ = 69.2 ppm 3[3].
Applications in Drug Development
In medicinal chemistry, the (S)-tetrahydrofuran-2-carbonitrile motif is a privileged scaffold. The cyano group serves as a versatile linchpin; it can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or reacted with azides to form tetrazoles (bioisosteres of carboxylic acids). This makes the compound an invaluable precursor for synthesizing nucleoside analogs, enzyme inhibitors, and receptor antagonists where the spatial orientation of the tetrahydrofuran ring is critical for target binding affinity.
References
- Guidechem. "(s)-tetrahydrofuran-2-carbonitrile 539820-24-1 wiki - Es".
- PubChem - NIH. "(R)-Tetrahydrofuran-2-carbonitrile | C5H7NO | CID 7204860".
- ChemicalBook. "(S)-TETRAHYDROFURAN-2-CARBONITRILE synthesis".
